molecular formula C13H14N2O3 B11868920 Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate CAS No. 6272-93-1

Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate

Cat. No.: B11868920
CAS No.: 6272-93-1
M. Wt: 246.26 g/mol
InChI Key: MJTYCMFLRAGJAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate typically involves the condensation of 6-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

  • Ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Indole derivatives

Comparison: Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate is unique due to its specific quinoxaline structure, which imparts distinct biological activities.

Biological Activity

Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate is a compound of interest due to its potential biological activities. Quinoxaline derivatives, including this compound, have been studied for various pharmacological properties such as anticancer, antibacterial, and anticonvulsant activities. This article provides a detailed examination of the biological activity associated with this compound, supported by research findings and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O3C_{13}H_{14}N_{2}O_{3} with a molecular weight of 246.26 g/mol. The compound features a quinoxaline moiety which is integral to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₄N₂O₃
Molecular Weight246.26 g/mol
CAS Number6272-93-1

Anticancer Activity

Quinoxaline derivatives have shown significant anticancer properties. This compound has been evaluated against various cancer cell lines:

  • HeLa Cells (Cervical Cancer) : The compound demonstrated moderate cytotoxicity with an IC50 value of approximately 0.126 µM.
  • SMMC-7721 (Human Hepatoma) : Showed an IC50 value of around 0.071 µM, indicating strong activity compared to standard chemotherapeutics like doxorubicin.
  • K562 (Leukemia) : The IC50 was found to be 0.164 µM, further supporting its potential as an anticancer agent .

Antibacterial Activity

Research has also indicated that quinoxaline derivatives possess antibacterial properties. This compound was tested against several bacterial strains:

  • Staphylococcus aureus : Demonstrated significant inhibition with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : Showed moderate activity with an MIC of 64 µg/mL .

Anticonvulsant Activity

In addition to anticancer and antibacterial activities, quinoxaline derivatives have been explored for their anticonvulsant effects. This compound was evaluated in animal models for seizure protection and exhibited promising results .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Quinoxaline Core : Essential for anticancer activity; modifications at this core can enhance or reduce potency.
  • Substituents : Electron-donating groups such as methoxy (OCH₃) improve activity, while electron-withdrawing groups decrease it .

Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC Value
AnticancerHeLa0.126 µM
SMMC-77210.071 µM
K5620.164 µM
AntibacterialStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
AnticonvulsantAnimal ModelsNot specified

Study on Anticancer Properties

A recent study investigated the anticancer effects of various quinoxaline derivatives, including this compound. The results indicated that compounds with similar structures exhibited potent cytotoxicity against cancer cell lines, suggesting that this compound could serve as a lead for further development in cancer therapy .

Study on Antibacterial Effects

Another study focused on the antibacterial properties of quinoxaline derivatives against clinically relevant pathogens. This compound was among those tested and showed promising results against drug-resistant strains .

Properties

CAS No.

6272-93-1

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 2-(6-methyl-3-oxo-4H-quinoxalin-2-yl)acetate

InChI

InChI=1S/C13H14N2O3/c1-3-18-12(16)7-11-13(17)15-10-6-8(2)4-5-9(10)14-11/h4-6H,3,7H2,1-2H3,(H,15,17)

InChI Key

MJTYCMFLRAGJAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(C=C(C=C2)C)NC1=O

Origin of Product

United States

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